molecular formula C14H10ClFO2 B6398560 6-Chloro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% CAS No. 1261980-93-1

6-Chloro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95%

Cat. No. B6398560
CAS RN: 1261980-93-1
M. Wt: 264.68 g/mol
InChI Key: FQSFNHLTBNFDMU-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-fluoro-3-methylphenyl)benzoic acid, 95% (also known as 6-CFMB) is an organic compound with the molecular formula C13H9ClFO2. It is a white crystalline solid that is soluble in organic solvents such as alcohols, ethers, and chloroform. 6-CFMB is used in many scientific and industrial applications, including synthesis, drug development, and analytical chemistry.

Mechanism of Action

6-CFMB acts as a nucleophile in organic reactions, meaning that it can react with an electron-rich species to form a new covalent bond. This mechanism of action is important for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CFMB have not been studied in detail. However, it is known that 6-CFMB is not toxic and has no known adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-CFMB in laboratory experiments include its low cost, low toxicity, and its ability to act as both a nucleophile and a chromatographic stationary phase. The main limitation of 6-CFMB is its low solubility in water, which can limit its use in some applications.

Future Directions

There are several potential future directions for the use of 6-CFMB. These include the synthesis of new pharmaceuticals, pesticides, and other organic compounds; the development of new analytical methods; the development of new catalysts; and the use of 6-CFMB as a chromatographic stationary phase. Additionally, further research is needed to better understand the biochemical and physiological effects of 6-CFMB.

Synthesis Methods

6-CFMB can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 2,4-difluoroanisole with chloroacetic acid, the reaction of 4-fluoro-3-methylbenzaldehyde with chloroacetic acid, and the reaction of 4-fluoro-3-methylbenzoic acid with thionyl chloride.

Scientific Research Applications

6-CFMB has several applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in organic reactions and as a chromatographic stationary phase. Additionally, 6-CFMB is used in the analysis of drugs, pesticides, and other compounds.

properties

IUPAC Name

2-chloro-6-(4-fluoro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-7-9(5-6-12(8)16)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSFNHLTBNFDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689320
Record name 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-93-1
Record name 3-Chloro-4'-fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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